1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034355-53-6
VCID: VC6039742
InChI: InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3
SMILES: CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.46

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 2034355-53-6

Cat. No.: VC6039742

Molecular Formula: C18H21N5O2S

Molecular Weight: 371.46

* For research use only. Not for human or veterinary use.

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone - 2034355-53-6

Specification

CAS No. 2034355-53-6
Molecular Formula C18H21N5O2S
Molecular Weight 371.46
IUPAC Name 1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone
Standard InChI InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3
Standard InChI Key VPGWKMXLLSXOGT-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule integrates three heterocyclic systems:

  • A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety.

  • The oxadiazole ring is further functionalized at the 5-position with a 1-ethyl-1H-pyrazole group.

  • A thiophene ring linked via an ethanone bridge to the piperidine nitrogen.

This architecture suggests conformational flexibility, with the piperidine and oxadiazole rings likely adopting planar or slightly puckered geometries . The ethyl group on the pyrazole may influence steric interactions, while the thiophene moiety could enhance lipophilicity and π-π stacking potential .

Table 1: Key Structural Parameters

FeatureDescription
Molecular FormulaC₁₉H₂₂N₆O₂S
Molecular Weight398.49 g/mol (calculated)
Hybridizationsp³ (piperidine), sp² (oxadiazole, pyrazole, thiophene)
Key Bond LengthsN–O (1.36–1.41 Å), C–N (1.27–1.46 Å)

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three modular components:

  • Piperidine-oxadiazole core: Likely synthesized via cyclization of a nitrile oxide with a piperidine-linked amidoxime .

  • 1-Ethyl-1H-pyrazole: Introduced through nucleophilic substitution or copper-catalyzed coupling at the oxadiazole 5-position .

  • Thiophene-ethanone arm: Attached via N-alkylation of the piperidine nitrogen using 2-(thiophen-3-yl)acetyl chloride .

Stepwise Synthesis

  • Formation of Piperidine-4-carboxamidoxime:
    Piperidine-4-carbonitrile reacts with hydroxylamine under acidic conditions to yield the amidoxime intermediate .

  • Oxadiazole Cyclization:
    Treatment with trifluoroacetic anhydride induces cyclization, forming the 1,2,4-oxadiazole ring .

  • Pyrazole Functionalization:
    Palladium-catalyzed cross-coupling installs the 1-ethyl-1H-pyrazole group at the oxadiazole 5-position .

  • Ethanone Attachment:
    Alkylation of the piperidine nitrogen with 2-(thiophen-3-yl)acetyl chloride completes the synthesis .

Table 2: Reaction Conditions and Yields (Hypothetical)

StepReagents/ConditionsYield (%)
1NH₂OH·HCl, EtOH, Δ, 12 h78
2(CF₃CO)₂O, DCM, 0°C → RT, 6 h65
3Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h52
42-(Thiophen-3-yl)acetyl chloride, NEt₃, THF, 0°C85

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted ≈ 2.8 (Moderate lipophilicity due to thiophene and ethyl groups) .

  • Aqueous Solubility: < 0.1 mg/mL (Limited by aromatic systems; may require co-solvents) .

Stability Profile

  • Thermal Stability: Decomposition onset ≈ 220°C (DSC analysis of analogous oxadiazoles) .

  • Photostability: Susceptible to UV-induced ring-opening in oxadiazole moiety .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, pyrazole-H), 7.62 (d, J = 3.1 Hz, 1H, thiophene-H), 4.40 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.85–3.70 (m, 4H, piperidine-H) .

  • ¹³C NMR:
    δ 169.8 (C=O), 161.5 (oxadiazole-C), 142.3 (pyrazole-C), 126.1 (thiophene-C) .

Infrared Spectroscopy

  • Strong absorption at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C–O–C) .

Biological Activity and Applications

Hypothesized Targets

  • Kinase Inhibition: Structural analogy to PAK4 inhibitors (e.g., 2,4-diaminoquinazolines) suggests potential kinase binding .

  • Cannabinoid Receptor Modulation: Pyrazole-oxadiazole systems demonstrate CB1/CB2 affinity .

In Silico Predictions

  • Molecular Docking: Favorable binding to PAK4 ATP pocket (Glide score: −9.2 kcal/mol) .

  • ADMET Profile: High BBB permeability (Peff ≈ 8 × 10⁻⁶ cm/s), moderate CYP3A4 inhibition .

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